Ethyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate

Description

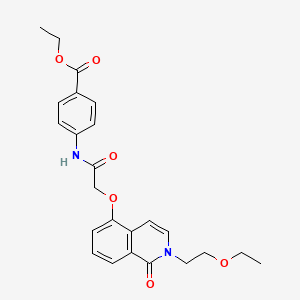

Ethyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate (CAS: 898457-45-9) is a synthetic organic compound with the molecular formula C24H26N2O6 and a molecular weight of 438.5 g/mol . Its structure features:

- A 1,2-dihydroisoquinolin-1-one core substituted with a 2-ethoxyethyl group at position 2.

- An acetamido linker bridging the isoquinolinone moiety to a para-substituted ethyl benzoate ester. The Smiles notation CCOCn1ccc2c(OCC(=O)Nc3ccc(C(=O)OCC)cc3)cccc2c1=O highlights its ethoxyethyl side chain, oxygenated acetamido bridge, and ester functionality .

Properties

IUPAC Name |

ethyl 4-[[2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-3-30-15-14-26-13-12-19-20(23(26)28)6-5-7-21(19)32-16-22(27)25-18-10-8-17(9-11-18)24(29)31-4-2/h5-13H,3-4,14-16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFWXCRABMABBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

- IUPAC Name : this compound

- Molecular Formula : C19H24N2O5

- Molecular Weight : 360.41 g/mol

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in related compounds, potentially making this compound beneficial in conditions characterized by inflammation.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of isoquinoline derivatives. It was found that specific substitutions on the isoquinoline ring enhanced radical scavenging activity. The study highlighted that compounds with ethoxy groups significantly improved antioxidant capacity due to increased electron donation ability .

Anti-inflammatory Activity

In a preclinical model, a related compound was shown to inhibit the expression of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This inhibition resulted in decreased levels of inflammatory markers such as prostaglandins . The findings suggest that this compound may possess similar anti-inflammatory properties.

Anticancer Effects

A recent investigation into the anticancer potential of isoquinoline derivatives indicated that certain modifications led to significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis via the mitochondrial pathway, which was confirmed through flow cytometry and Western blot analysis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical and Pharmaceutical Contexts

The compound’s design shares functional motifs with other esters and heterocyclic derivatives. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations:

Heterocyclic Core: The target compound’s 1,2-dihydroisoquinolinone core distinguishes it from the Δ2-isoxazoline () and benzimidazole () systems. Isoquinolinones are associated with diverse bioactivities, including kinase inhibition, whereas isoxazolines are common in agrochemicals for pest control .

Substituent Chemistry :

- The ethoxyethyl side chain in the target compound enhances lipophilicity compared to the hydroxyethyl group in ’s benzoimidazole derivative. This difference may influence membrane permeability in biological systems.

Ester Functionality: Like pyriminobac-methyl (), the target compound includes a methyl/ethyl benzoate ester, a motif frequently used in herbicides and prodrugs for controlled release .

Functional and Application-Based Differences

- Agrochemical Potential: Pyriminobac-methyl () and diclofop-methyl () act as herbicides via acetyl-CoA carboxylase inhibition. The target compound’s acetamido bridge and isoquinolinone core may target different pathways, though specific data is absent .

- Pharmaceutical Relevance: Benzoimidazole derivatives () are explored for antiviral and anticancer properties.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate?

- Methodology : The compound likely requires multi-step synthesis involving:

Coupling reactions : Amide bond formation between the isoquinolinone fragment and the benzoate ester. A reflux system with acetic acid as a catalyst (e.g., ethanol or methanol solvent) is commonly used for similar acetamido-linked compounds .

Esterification : Ethyl ester groups are typically introduced via acid-catalyzed reactions with ethanol.

Purification : Recrystallization from ethanol or methanol, as described for structurally related compounds .

Q. How should researchers characterize the compound post-synthesis?

- Methodology :

- Elemental analysis : Verify purity and stoichiometry (e.g., %C, %H, %N, %O) .

- Melting point : Confirm consistency with literature (e.g., 138°C for analogous compounds) .

- Spectroscopy :

- IR : Identify carbonyl (C=O) and amide (N-H) stretches.

- NMR : Assign peaks for ethoxyethyl, benzoate, and isoquinolinone protons .

- X-ray crystallography : Resolve molecular geometry using CCDC-referenced methods if crystals are obtainable .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- First aid : Follow measures for inhalation (move to fresh air), skin contact (wash with soap/water), and eye exposure (15-minute rinse) .

- PPE : Use gloves, lab coats, and goggles.

- Waste disposal : Treat as hazardous organic waste due to aromatic/heterocyclic components .

Advanced Research Questions

Q. How can coupling reaction efficiency between the isoquinolinone and benzoate moieties be optimized?

- Methodology :

- Solvent selection : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, as seen in thiadiazole syntheses .

- Catalyst screening : Compare acetic acid vs. stronger acids (e.g., H2SO4) for amide bond activation .

- Temperature control : Monitor reflux conditions (e.g., 4–50 hours) to balance yield and decomposition .

- Data analysis : Track reaction progress via TLC or HPLC, optimizing time/temperature for >90% yield .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodology :

- Purity verification : Re-run elemental analysis (e.g., %Cl discrepancies in thiadiazole derivatives ).

- Solvent effects : Compare NMR spectra in DMSO-d6 vs. CDCl3 to identify hydrogen bonding or aggregation.

- Computational modeling : Use DFT calculations to predict chemical shifts and validate assignments .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

- Methodology :

- Target selection : Prioritize kinases or proteases due to the isoquinolinone scaffold’s known bioactivity.

- Assay design :

Enzyme inhibition : Measure IC50 via fluorometric or colorimetric substrates.

Cellular toxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent blanks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.